N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
“N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It contains a total of 35 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride” includes a six-membered ring structure, an aromatic phenyl group, and an aliphatic secondary amine .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
- Antimicrobial and Anticoccidial Synthesis : A study by Georgiadis (1976) explored the synthesis of certain derivatives, including 6-methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol, which showed significant antimicrobial and anticoccidial activities. The synthesized compounds demonstrated considerable effectiveness as coccidiostats, providing total protection against Eimeria tenella in chickens when administered orally (Georgiadis, 1976).
Synthesis Methodologies
- Ultrasound-mediated Synthesis : Wang, Zou, Zhao, and Shi (2011) developed an ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering a more efficient and environmentally friendly approach compared to traditional methods (Wang, Zou, Zhao, & Shi, 2011).
- Spiro[isoquinoline-4,4′-pyran]-3-imines Synthesis : Kisel’, Platonov, Kostyrko, and Kovtunenko (2000) developed a method for synthesizing 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile and its reactions with primary amines, leading to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).
Miscellaneous Applications
- Structural Diversity and Biological Activity : A broad biological activity screening identified some compounds synthesized using variants of N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride as CGRP receptor antagonists, highlighting their potential in pharmacological applications (Lim, Dolzhenko, & Dolzhenko, 2014).
- Radiation-induced Polymer Modification : Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amines, including N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride derivatives. These modifications increased the thermal stability and exhibited promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
N-(2-phenylethyl)oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13;/h1-5,13-14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYXWMENRGBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)tetrahydro-2H-pyran-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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